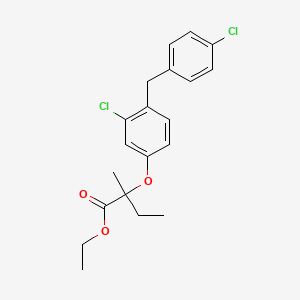
Ethyl (+-)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorinated phenyl group and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate typically involves the reaction of 3-chloro-4-((4-chlorophenyl)methyl)phenol with ethyl 2-bromo-2-methylbutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester compound.
Industrial Production Methods
In an industrial setting, the production of Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. The chlorinated phenyl group may also interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4-chlorophenoxy)-2-methylbutanoate
- Ethyl 2-(3-chlorophenoxy)-2-methylbutanoate
- Ethyl 2-(4-chlorobenzyl)-2-methylbutanoate
Uniqueness
Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate is unique due to the presence of both 3-chloro and 4-((4-chlorophenyl)methyl) substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
71549-03-6 |
|---|---|
Formule moléculaire |
C20H22Cl2O3 |
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
ethyl 2-[3-chloro-4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C20H22Cl2O3/c1-4-20(3,19(23)24-5-2)25-17-11-8-15(18(22)13-17)12-14-6-9-16(21)10-7-14/h6-11,13H,4-5,12H2,1-3H3 |
Clé InChI |
CXFXLTRJNHIWND-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)OCC)OC1=CC(=C(C=C1)CC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


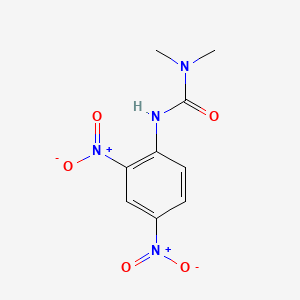
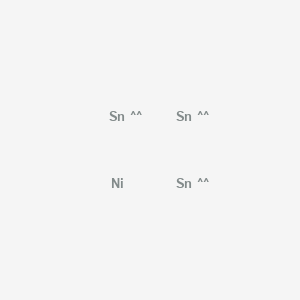
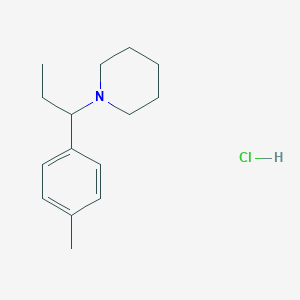
selanium bromide](/img/structure/B14467233.png)
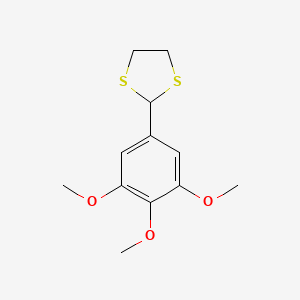
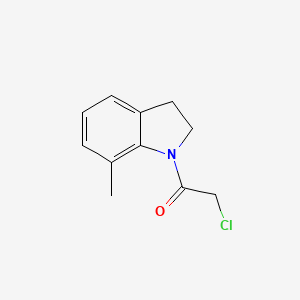
![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
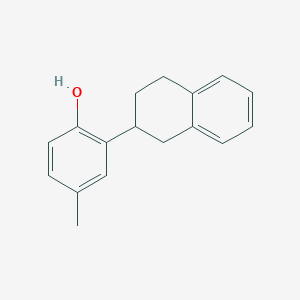
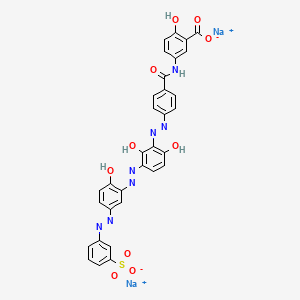
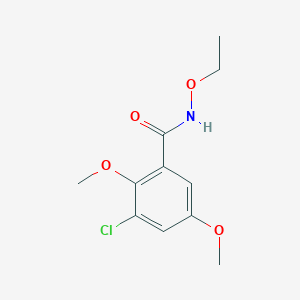
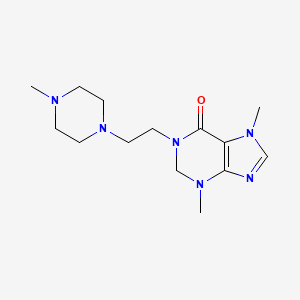
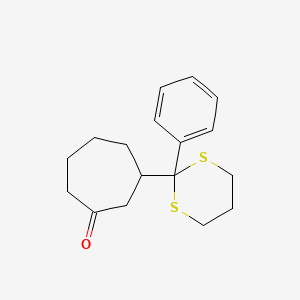
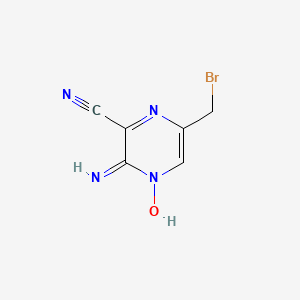
![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)
